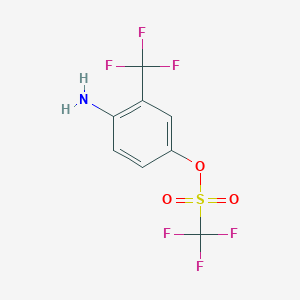

4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate

Description

Properties

IUPAC Name |

[4-amino-3-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO3S/c9-7(10,11)5-3-4(1-2-6(5)15)18-19(16,17)8(12,13)14/h1-3H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXANEFQUAVFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135610 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-amino-3-(trifluoromethyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820740-69-9 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-amino-3-(trifluoromethyl)phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820740-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-amino-3-(trifluoromethyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate typically involves the trifluoromethylation of aromatic compounds. One common method is the radical trifluoromethylation of carbon-centered radical intermediates

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure the purity and yield of the final product. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is a chemical compound with a phenyl ring substituted with an amino group, a trifluoromethyl group, and a trifluoromethanesulfonate moiety. The presence of these functional groups gives the compound unique reactivity and properties.

Properties and Reactivity

- Functional Groups The amino group enables potential nucleophilic substitution reactions, while the trifluoromethyl and sulfonate groups can participate in various electrophilic aromatic substitution reactions.

- Reactivity The trifluoromethanesulfonate group is particularly reactive, making the compound useful in coupling reactions where it can act as a leaving group. It can also undergo hydrolysis under certain conditions, leading to the formation of 4-amino-3-(trifluoromethyl)phenol and other derivatives.

Synthesis

While the search results do not provide specific methods for synthesizing this compound, one search result mentions the triflylation of 4-fluoro-4’-hydroxybiphenyl with trifluoromethanesulfonyl .

Applications

this compound is a versatile material with applications in various fields:

- As a building block in synthesizing complex molecules.

- In pharmaceutical research.

- In agrochemical development.

- As a reagent in organic synthesis.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-(trifluoromethyl)phenol | Amino and trifluoromethyl groups | Lacks the sulfonate functionality |

| Triflumizole | Triazole ring with trifluoromethyl | Fungicide used in agriculture |

| 2-Amino-5-trifluoromethylbenzenesulfonic acid | Sulfonic acid group with amino and trifluoromethyl | Strong acidity due to sulfonic acid |

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets, making it a valuable component in drug design and other applications .

Comparison with Similar Compounds

Table 2: Herbicidal Activity of Trifluoromethylphenyl Derivatives (Adapted from )

| Compound Substituents (R/R₁) | Herbicidal Activity (Inhibition % at 100 μg/mL) |

|---|---|

| 4-(Trifluoromethyl)phenyl (R₁ = phenyl) | Rape: 65%; Barnyard grass: 10% |

| 4-Chlorobenzyl (R₁ = 4-methoxyphenyl) | Rape: 58%; Barnyard grass: 8% |

| 3,4,5-Trimethoxyphenyl (R₁ = 4-nitrophenyl) | Rape: 72%; Barnyard grass: 12% |

- Target Compound Inference: While direct data for this compound is absent, the amino group may enhance activity against broadleaf weeds (e.g., rape) compared to non-amino analogs. The trifluoromethanesulphonate group could further modulate selectivity or persistence .

Biological Activity

4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is a compound characterized by its unique structural properties and significant biological activities. This article delves into its biological mechanisms, effects on cellular processes, and potential applications in pharmaceuticals and materials science.

Overview of the Compound

This compound features a trifluoromethyl group, known for its electron-withdrawing properties, which enhances the compound's reactivity and stability in various chemical reactions. The compound is also noted for its interactions with various biomolecules, influencing their activity and function.

Target Interactions

The compound is believed to interact with specific molecular targets, similar to other trifluoromethylated compounds. For instance, it may modulate the activity of voltage-gated sodium channels, which are crucial in cellular signaling processes.

Mode of Action

The mode of action involves binding to specific enzymes or proteins, either inhibiting or activating their function. This interaction can lead to significant changes in enzyme activity, gene expression, and overall cellular metabolism.

Cellular Effects

Research indicates that this compound can significantly influence cellular processes by modulating cell signaling pathways. For example, it has been shown to affect the activity of kinases and transcription factors, which are essential for regulating gene expression patterns.

Temporal and Dosage Effects

The effects of this compound vary over time and with dosage levels. In laboratory settings, it demonstrates stability under standard conditions but may degrade under extreme environmental factors. In animal models, lower doses have been associated with modulation of enzyme activity without significant toxicity.

Metabolic Pathways

The compound participates in several metabolic pathways, interacting with enzymes that facilitate its conversion into various metabolites. This interaction is crucial for understanding its pharmacokinetics and potential therapeutic applications.

Research Applications

This compound has several applications across different fields:

- Chemistry : Serves as a building block in the synthesis of complex organic molecules.

- Biology : Investigated for its potential biological activities and interactions with biomolecules.

- Medicine : Explored for therapeutic properties, particularly in drug development.

- Industry : Utilized in producing advanced materials with enhanced stability and reactivity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Example Case Study

In a study examining the effects on cellular signaling pathways, researchers found that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokine production in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Basic: What are the key synthetic methodologies for preparing 4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate?

Answer:

The synthesis typically involves sulfonation of the phenolic precursor. A general approach includes:

- Step 1: Reacting 4-amino-3-(trifluoromethyl)phenol with trifluoromethanesulfonic anhydride (TFSA) in an aprotic solvent (e.g., THF or dichloromethane) under inert atmosphere.

- Step 2: Using a base like triethylamine (Et₃N) to scavenge protons and drive the reaction .

- Step 3: Monitoring reaction progress via thin-layer chromatography (TLC) and isolating the product via column chromatography .

Critical Parameters: - Stoichiometric control (1:1 molar ratio of phenol to TFSA).

- Reaction temperature (room temperature to 0°C to minimize side reactions).

- Purity of starting materials (>93% by GC, as per supplier specifications) .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Purity Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to verify >93.0% purity .

- Structural Confirmation:

- NMR Spectroscopy: ¹⁹F NMR to confirm trifluoromethyl (-CF₃) and sulfonate (-SO₃) groups.

- Mass Spectrometry (MS): Molecular ion peak at m/z 294.17 (C₈H₄F₆O₃S) .

- X-ray Crystallography: For resolving crystal packing and bond angles (if single crystals are obtainable) .

Advanced: How can researchers resolve low yields in sulfonation reactions involving this compound?

Answer:

Common issues and solutions:

- Side Reactions: Competing esterification or hydrolysis. Use anhydrous conditions and molecular sieves to scavenge moisture .

- Incomplete Conversion: Optimize stoichiometry (e.g., 1.2 equivalents of TFSA) or employ catalytic Lewis acids (e.g., ZnCl₂) to enhance reactivity .

- Product Degradation: Avoid prolonged exposure to light or heat; store intermediates at -20°C under argon .

Safety: What are the critical handling precautions for this compound?

Answer:

- Hazards: Classified as a Category 4-3-III hazardous substance (flammable, corrosive) . Specific risks include skin corrosion (H314) and severe eye damage (H318) .

- Handling Protocol:

Advanced: How can computational modeling aid in predicting the reactivity of this sulfonate ester?

Answer:

- DFT Calculations: Model the sulfonate group’s leaving-group ability in nucleophilic substitutions.

- Docking Studies: Explore interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .

Application: What role does this compound play in synthesizing trifluoromethylated aromatic systems?

Answer:

- Nucleophilic Substitution: The sulfonate group acts as a superior leaving group, enabling displacement by nucleophiles (e.g., amines, alkoxides) to generate substituted trifluoromethyl aromatics .

- Cross-Coupling: Use in Suzuki-Miyaura reactions with boronic acids, catalyzed by Pd(0), to construct biaryl systems .

Example Reaction:

This compound + ArB(OH)₂ → Biaryl product + Byproducts

Optimization Tips:

Basic: How should researchers address discrepancies in reported purity data from suppliers?

Answer:

- Independent Verification: Perform in-house GC/HPLC analysis and compare retention times with standards .

- Batch-Specific Testing: Supplier batches (e.g., >93.0% vs. >98.0%) may vary due to residual solvents; use activated charcoal or recrystallization for purification .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.